

# Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist Pharmaceuticals, Allitinib was designed to overcome acquired resistance to first-generation reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of Allitinib, tailored for professionals in the field of drug development and oncology research.

## **Discovery and Rationale**

The development of **Allitinib** was driven by the clinical need to address acquired resistance to early EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] A primary mechanism of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[3] **Allitinib** was rationally designed as an anilino-quinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the compound to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase activity.[4][6] This irreversible binding mechanism allows **Allitinib** to maintain inhibitory activity against EGFR harboring the T790M resistance mutation.[3]



## **Mechanism of Action**

Allitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and HER2, two key members of the ErbB family of receptor tyrosine kinases.[3] Upon binding to the ATP-binding site of these receptors, the acrylamide group of Allitinib acts as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.[4] This permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5]

## **Signaling Pathway**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EP2210607B1 N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer Google Patents [patents.google.com]
- 2. Allitinib | C24H18ClFN4O2 | CID 24739943 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684445#allitinib-ast-1306-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com